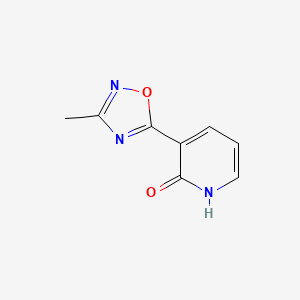
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a pyridinone and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce halogen atoms or other substituents onto the pyridinone ring.
科学研究应用
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact pathways involved would depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the methyl group on the oxadiazole ring.
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Lacks the hydroxyl group on the pyridinone ring.
2-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-3(1H)-one: The positions of the oxadiazole and pyridinone rings are swapped.
Uniqueness
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both the oxadiazole and pyridinone rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields .
属性
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLSTZYLBJEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2724934.png)
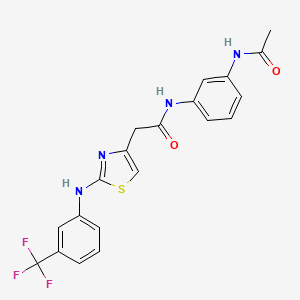
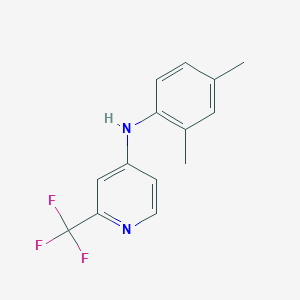
![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
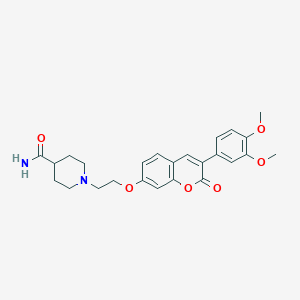
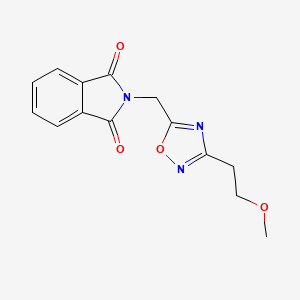
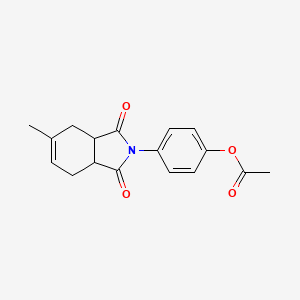
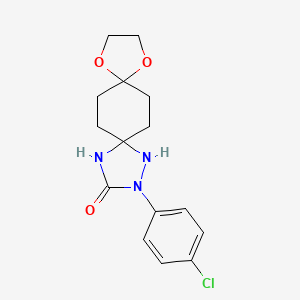
![2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2724946.png)
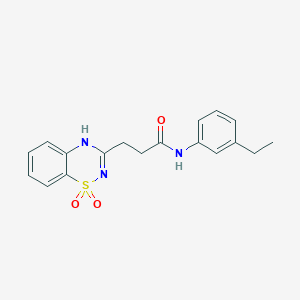
![6-(4-Chlorophenyl)-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2724950.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2724951.png)
![7,8-dimethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2724952.png)
![ethyl 4-[(7-ethoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2724953.png)
